7-methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile
Description
Significance of Fused Heterocyclic Systems in Medicinal Chemistry
Fused heterocyclic systems are organic compounds in which two or more rings, with at least one being a heterocycle, are joined together by sharing two adjacent atoms. These structures are of paramount importance in medicinal chemistry due to their diverse biological activities and their presence in a vast array of natural products and synthetic drugs. The fusion of rings often results in a more rigid and conformationally restrained molecule, which can lead to higher binding affinity and selectivity for biological targets.
The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into these fused systems introduces unique electronic properties and the potential for specific intermolecular interactions, such as hydrogen bonding, which are crucial for drug-receptor binding. Many successful therapeutic agents are built upon fused heterocyclic scaffolds, highlighting their role as "privileged structures" in drug discovery.
Overview of the Pyrrolo[3,2-c]pyridine Isomer in Chemical and Biological Research
The pyrrolopyridine, or azaindole, scaffold consists of a pyrrole (B145914) ring fused to a pyridine (B92270) ring. There are six possible isomers of this scaffold, each with a unique arrangement of the nitrogen atoms. The pyrrolo[3,2-c]pyridine isomer has emerged as a particularly interesting scaffold in chemical and biological research. Its structure is analogous to purine, a key component of nucleic acids, which allows it to act as a bioisostere and interact with biological targets that recognize purine-like structures, such as protein kinases.
Recent research has highlighted the potential of pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov The development of kinase inhibitors is a major focus in modern oncology, and the pyrrolo[3,2-c]pyridine scaffold provides a versatile platform for the design of such agents. mdpi.com For instance, certain derivatives have shown significant inhibitory effects against FMS kinase, a target implicated in inflammatory diseases and some cancers. nih.gov
Contextualizing 7-methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile within Pyrrolopyridine Research
While extensive research has been conducted on the broader family of pyrrolo[3,2-c]pyridines, specific information on This compound is limited in publicly available scientific literature. However, by understanding the general synthesis and structure-activity relationships of related compounds, we can infer its potential chemical properties and areas of biological interest.
The synthesis of the pyrrolo[3,2-c]pyridine core can be achieved through various methods, often involving the construction of the pyrrole ring onto a pre-existing pyridine derivative. nih.gov The introduction of a methyl group at the 7-position and a carbonitrile group at the 6-position would likely proceed through standard organic reactions, such as substitution or cross-coupling reactions on a suitable precursor.
The presence of the methyl group at the 7-position could influence the molecule's lipophilicity and steric interactions with a biological target. The carbonitrile group at the 6-position is an electron-withdrawing group that can affect the electronic distribution of the ring system and potentially participate in hydrogen bonding as an acceptor. These functional groups are critical in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Given that many pyrrolo[3,2-c]pyridine derivatives have been investigated as kinase inhibitors, it is plausible that this compound could also exhibit such activity. The specific substituents would fine-tune its selectivity and potency against different kinases. Further empirical research is necessary to fully elucidate the chemical and biological profile of this specific compound.
Research Findings on Substituted Pyrrolo[3,2-c]pyridine Derivatives
To provide a clearer context for the potential of this compound, the following tables summarize the documented biological activities of various substituted pyrrolo[3,2-c]pyridine derivatives.
| Compound Derivative | Target Kinase | Reported Activity (IC50) | Therapeutic Potential | Reference |
|---|---|---|---|---|
| Diarylureas and diarylamides | FMS kinase | Potent inhibition (nanomolar range) | Anticancer, Anti-inflammatory | nih.gov |
| Substituted 1H-pyrrolo[3,2-c]pyridines | Casein kinase Iε | Inhibitory activity | Treatment of sleep disorders | PatSnap Eureka |
| Compound Derivative | Mechanism of Action | Cancer Cell Lines | Reported Activity | Reference |
|---|---|---|---|---|
| 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | Colchicine-binding site inhibitors | HeLa, SGC-7901, MCF-7 | Moderate to excellent antitumor activities | nih.gov |
| Diarylureas and diarylamides | FMS kinase inhibition | Ovarian, prostate, and breast cancer cell lines | Antiproliferative activity | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-8(4-10)12-5-7-2-3-11-9(6)7/h2-3,5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGODBQKBNTMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CN=C1C#N)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233887 | |
| Record name | 7-Methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-08-4 | |
| Record name | 7-Methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Methyl 1h Pyrrolo 3,2 C Pyridine 6 Carbonitrile and Its Analogs
Retrosynthetic Analysis and Strategic Approaches to the Core Scaffold
A logical retrosynthetic analysis of 7-methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (I) reveals several key disconnections. The primary disconnection breaks the pyrrole (B145914) ring, suggesting a pyridine-based precursor. This approach focuses on building the five-membered ring onto a pre-existing six-membered pyridine (B92270) ring. Key bond formations to consider are the C4-C5 and N1-C7a bonds of the pyrrole ring.
A plausible retrosynthetic pathway for the pyrrolo[3,2-c]pyridine core involves a substituted aminopyridine as a key intermediate. Functional group interconversion would then allow for the introduction of the nitrile and methyl groups. The nitrile group at position 6 can be envisioned as arising from a halogen or triflate precursor via cyanation. Similarly, the methyl group at the N7 position can be introduced through a regioselective N-alkylation step.
The core strategy revolves around the annulation of a pyrrole ring onto a pyridine scaffold. This can be achieved through various synthetic strategies, including intramolecular cyclizations of appropriately substituted pyridine derivatives or intermolecular condensation reactions followed by cyclization. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Classical Synthetic Routes to the Pyrrolo[3,2-c]pyridine Core
The construction of the pyrrolo[3,2-c]pyridine core, also known as 5-azaindole, is a critical step in the synthesis of the target molecule. Several classical methods have been established for the formation of this heterocyclic system.
Cyclization Reactions for Pyrrolo[3,2-c]pyridine Formation
Cyclization reactions are a cornerstone in the synthesis of the pyrrolo[3,2-c]pyridine scaffold. One common approach involves the acid-catalyzed cyclization of 3-alkynyl-2-aminopyridines. mdpi.com This method typically follows a Sonogashira coupling to introduce the alkyne moiety onto a halogenated aminopyridine. mdpi.com Subsequent treatment with acid, such as trifluoroacetic acid (TFA), promotes the ring closure to form the pyrrole ring. mdpi.com
Another effective cyclization strategy is the reductive cyclization of enamines. nbuv.gov.ua This two-step process begins with the reaction of a nitropyridine derivative with a dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enamine, which then undergoes reductive cyclization to yield the pyrrolo[3,2-c]pyridine core. nbuv.gov.ua
The Bartoli indole (B1671886) synthesis is another versatile method for constructing the pyrrole ring onto a pyridine nucleus. This reaction involves the treatment of a nitro-substituted pyridine with a vinyl Grignard reagent to form the pyrrolo[3,2-c]pyridine scaffold. nbuv.gov.ua
| Cyclization Method | Key Precursor | Reagents | Reference |
| Acid-Catalyzed Cyclization | 3-Alkynyl-2-aminopyridine | TFA, TFAA | mdpi.com |
| Reductive Cyclization | Enamine from nitropyridine | DMFDMA, Reducing Agent | nbuv.gov.ua |
| Bartoli Indole Synthesis | Nitro-substituted pyridine | Vinyl Magnesium Bromide | nbuv.gov.ua |
Condensation Processes in Pyrrolopyridine Synthesis
Condensation reactions provide a direct route to the pyrrolo[3,2-c]pyridine system by forming multiple bonds in a single step. Multi-component reactions, for example, can be employed to construct the pyridine ring from simpler acyclic precursors, which then may already contain the necessary functionalities for subsequent pyrrole ring formation. acsgcipr.orgyoutube.com
The Fischer indole synthesis, a classical method for indole formation, can be adapted for the synthesis of azaindoles. nbuv.gov.ua This involves the condensation of a substituted pyridine hydrazine (B178648) with a ketone or aldehyde, followed by an acid-catalyzed cyclization and rearrangement. nbuv.gov.ua
A one-pot approach involving N-arylation and Sonogashira coupling followed by in situ cyclization has also been reported for the synthesis of various azaindoles, including the pyrrolo[3,2-c]pyridine core. mdpi.com This methodology utilizes amino-halopyridines as starting materials, offering an efficient route to disubstituted azaindoles. mdpi.com
| Condensation Method | Key Precursors | Key Features | Reference |
| Multi-component Reactions | Simple acyclic synthons, amines | Formation of pyridine ring | acsgcipr.orgyoutube.com |
| Fischer Indole Synthesis | Pyridine hydrazine, ketone/aldehyde | Acid-catalyzed cyclization | nbuv.gov.ua |
| One-pot N-arylation/Sonogashira/Cyclization | Amino-halopyridine, aryl iodide, alkyne | Efficient synthesis of disubstituted azaindoles | mdpi.com |
Palladium-Mediated Coupling Reactions for Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of the pyrrolo[3,2-c]pyridine core. beilstein-journals.orgosi.lv These reactions allow for the introduction of a wide range of substituents onto the heterocyclic scaffold.
The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is frequently used to introduce the alkyne functionality necessary for subsequent cyclization to form the pyrrole ring. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. nih.gov
Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction for C-C bond formation. It is often employed to introduce aryl or heteroaryl groups at various positions of the pyrrolo[3,2-c]pyridine ring system by coupling an organoboron reagent with a halide or triflate. nih.govnih.gov
The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of amino groups or the N-arylation of the pyrrole nitrogen. beilstein-journals.org This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. beilstein-journals.org
| Coupling Reaction | Reactants | Catalyst System | Bond Formed | Reference |
| Sonogashira | Terminal alkyne, Aryl/Vinyl halide | Pd complex, Cu(I) co-catalyst | C-C (sp-sp2) | nih.gov |
| Suzuki-Miyaura | Organoboron reagent, Aryl/Vinyl halide or triflate | Pd complex, base | C-C (sp2-sp2) | nih.govnih.gov |
| Buchwald-Hartwig | Amine, Aryl halide or triflate | Pd complex, base | C-N | beilstein-journals.org |
Introduction and Functionalization of the Nitrile Group at Position 6
The introduction of the nitrile group at the C6 position of the pyrrolo[3,2-c]pyridine core is a key functionalization step. One effective method is the direct C-H cyanation of the azaindole scaffold. Ruthenium-catalyzed C-H cyanation offers a direct approach to introduce the nitrile group without the need for a pre-installed leaving group. figshare.com
Alternatively, the cyanation can be achieved from a halogenated precursor. For instance, a bromo-substituted pyrrolo[3,2-c]pyridine can be converted to the corresponding nitrile via a palladium-catalyzed cyanation reaction using a cyanide source such as zinc cyanide. researchgate.net Another approach utilizes electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) for the regioselective monocyanation of N-aryl-7-azaindoles. researchgate.net
| Cyanation Method | Precursor | Reagents | Key Features | Reference |
| Ruthenium-Catalyzed C-H Cyanation | Pyrrolo[3,2-c]pyridine | Ru catalyst, Cyanide source | Direct functionalization | figshare.com |
| Palladium-Catalyzed Cyanation | 6-Bromo-pyrrolo[3,2-c]pyridine | Pd catalyst, Zn(CN)2 | Conversion of halide | researchgate.net |
| Electrophilic Cyanation | N-Aryl-pyrrolo[3,2-c]pyridine | NCTS | Regioselective | researchgate.net |
Regioselective Methylation Strategies at Position 7
The final step in the synthesis of this compound is the regioselective methylation of the nitrogen at position 7. This N-methylation can be achieved using various methylating agents. The choice of base and solvent is crucial to ensure regioselectivity, favoring methylation at the pyridine nitrogen (N7) over the pyrrole nitrogen (N1).
Common methylating agents include methyl iodide or dimethyl sulfate. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The inherent nucleophilicity of the pyridine nitrogen often directs the methylation to the desired N7 position, especially when the pyrrole nitrogen is sterically hindered or electronically deactivated. In some cases, N-oxide activation of the pyridine nitrogen can be employed to facilitate regioselective functionalization. nih.gov
| Methylating Agent | Base | Solvent | Key Considerations | Reference |
| Methyl Iodide | Sodium Hydride | DMF | Regioselectivity | mdpi.com |
| Dimethyl Sulfate | Potassium Carbonate | THF | Nucleophilicity of N7 | karazin.ua |
| - | - | - | N-oxide activation for regioselectivity | nih.gov |
Development of Novel Synthetic Pathways for this compound Derivatives
The synthesis of functionalized 1H-pyrrolo[3,2-c]pyridines, the core structure of the target compound, has evolved to include modern techniques that enhance reaction efficiency and allow for greater molecular diversity.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyrrolopyridine derivatives. pensoft.netrsc.org This technique significantly reduces reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. pensoft.net
A key application of microwave technology in this context is in cross-coupling reactions, which are fundamental for introducing substituents onto the pyrrolopyridine core. For instance, the Suzuki cross-coupling reaction is employed to synthesize 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives. In a typical protocol, a precursor such as 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine is reacted with a substituted phenylboronic acid. nih.gov The use of a microwave reactor in this process facilitates the rapid and efficient formation of the carbon-carbon bond. nih.gov
The reaction is typically carried out in a mixture of solvents like 1,4-dioxane (B91453) and water, with a base such as potassium carbonate (K₂CO₃) and a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.gov Under microwave irradiation at elevated temperatures (e.g., 125 °C), the reaction proceeds to completion in a short timeframe, often under 30 minutes. nih.gov This rapid and efficient protocol allows for the generation of a library of diverse analogs for further study.
| Parameter | Condition |
|---|---|
| Reactants | 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, Substituted Phenylboronic Acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent System | 1,4-Dioxane / H₂O |
| Temperature | 125 °C |
| Method | Microwave Irradiation |
| Reaction Time | ~26 minutes |
Green Chemistry Approaches in Pyrrolopyridine Synthesis
The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly being applied to the synthesis of heterocyclic scaffolds. conicet.gov.arnih.gov For pyrrolopyridine synthesis, this involves the use of eco-friendly solvents, reusable catalysts, and high atom-economy reactions like multicomponent reactions (MCRs). rsc.orgmdpi.com
One green approach involves using water as an eco-friendly reaction medium, often in conjunction with a reusable promoter like β-cyclodextrin, to catalyze the formation of related heterocyclic systems. rsc.org Such methods are characterized by mild reaction conditions, good yields, and short reaction times. rsc.org MCRs are particularly advantageous as they combine at least three starting materials in a single step, reducing the need for intermediate purification and minimizing solvent waste. nih.gov While specific MCRs for this compound are not extensively detailed, the application of these principles from related pyridine and pyrrole syntheses represents a key direction for future development. nih.gov The goal is to design synthetic routes that are not only efficient but also sustainable and environmentally benign. nih.gov
Optimization of Reaction Conditions for Yield and Purity Enhancement
The enhancement of reaction yield and product purity is a critical aspect of synthetic chemistry. For the multi-step synthesis of complex molecules like substituted pyrrolopyridines, optimization of each step is crucial. Key parameters that are typically optimized include the choice of catalyst, solvent, base, reaction temperature, and duration.
In the synthesis of pyrrolopyridine analogs via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions, the selection of the palladium source and the ligand is critical. mdpi.com For example, different catalytic systems, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) or Pd(dppf)Cl₂, are evaluated to determine the most effective combination for a given transformation. mdpi.com
The choice of base (e.g., cesium carbonate, potassium carbonate) and solvent (e.g., 1,4-dioxane, ethanol/water) can also profoundly impact the reaction outcome. mdpi.com Temperature and reaction time are fine-tuned to maximize the conversion of starting material to the desired product while minimizing the formation of impurities. For instance, a reaction might be heated at 100-110 °C for a period ranging from 30 minutes to several hours, depending on the specific substrates and catalytic system used. mdpi.com
| Parameter | Variables / Conditions | Impact |
|---|---|---|
| Catalyst System | Pd(OAc)₂/BINAP, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Reaction efficiency, yield |
| Base | Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃) | Reaction rate, prevention of side reactions |
| Solvent | 1,4-Dioxane, n-BuOH, EtOH/H₂O | Solubility of reactants, reaction temperature |
| Temperature | 90 °C - 120 °C | Reaction kinetics, product stability |
| Time | 30 minutes - 20 hours | Conversion rate, impurity formation |
Synthesis of Stereoisomers and Chiral Derivatives of this compound
The core structure of this compound is achiral. The synthesis of chiral derivatives, therefore, requires the introduction of one or more stereocenters, typically on a substituent attached to the pyrrolopyridine ring. The development of synthetic routes to enantiomerically pure derivatives is of significant interest in medicinal chemistry, as different stereoisomers of a compound can exhibit distinct biological activities.
General strategies for synthesizing chiral derivatives include:
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials that already contain the desired stereocenter.
Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a reaction that creates a new chiral center. This is a highly efficient method for generating enantiomerically enriched products from achiral precursors.
Chiral Auxiliaries: Covalently attaching a chiral auxiliary to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed after the transformation.
Resolution: Separating a racemic mixture of enantiomers, often through crystallization with a chiral resolving agent or by chiral chromatography.
While specific examples for the synthesis of chiral derivatives of this compound are not prominently documented, the synthesis of chiral 1H,3H-pyrrolo[1,2-c]thiazoles, a related heterocyclic system, demonstrates the feasibility of such approaches. nih.gov For example, new chiral pyrrolo-fused heterocycles have been synthesized and evaluated as potential therapeutic agents, highlighting the importance of stereochemistry in drug design. nih.gov Applying these established principles of asymmetric synthesis to the pyrrolopyridine scaffold is a logical step toward accessing novel, stereochemically defined chemical entities.
Structural Characterization and Theoretical Investigations of 7 Methyl 1h Pyrrolo 3,2 C Pyridine 6 Carbonitrile
Advanced Spectroscopic Elucidation
Spectroscopic methods are fundamental to confirming the molecular structure, identifying functional groups, and determining the molecular weight of novel compounds. For 7-methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile, a multi-faceted approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its chemical architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise connectivity of atoms in a molecule. uobasrah.edu.iq By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the positions of the methyl group, nitrile function, and the protons on the bicyclic core can be unambiguously assigned. uobasrah.edu.iqpreprints.org
For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyrrole (B145914) and pyridine (B92270) rings, a characteristic singlet for the methyl protons, and a broad singlet for the N-H proton of the pyrrole ring. The ¹³C NMR spectrum complements this by providing signals for each unique carbon atom, including the quaternary carbons of the nitrile group and the ring fusion, as well as the methyl carbon. rsc.org Detailed analysis of related pyrrolo[3,2-c]pyridine derivatives provides a strong basis for these assignments. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 9.0 | 100 - 150 |
| Pyrrole NH | 11.0 - 12.0 (broad) | - |
| -CH₃ | ~2.4 | ~21 |
| -C≡N | - | ~117 |
| Quaternary C | - | 120 - 160 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. uobasrah.edu.iq The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.
The most prominent and diagnostic peak is the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. mdpi.com The N-H stretching vibration of the pyrrole ring is expected to produce a moderate to sharp band around 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds within the aromatic rings are found in the 1400-1600 cm⁻¹ region.
Table 2: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
|---|---|---|
| Pyrrole N-H | Stretch | 3100 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Methyl C-H | Stretch | 2850 - 2960 |
| Nitrile C≡N | Stretch | 2220 - 2260 |
| Aromatic C=C/C=N | Stretch | 1400 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the molecular formula of C₉H₇N₃.
The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight. The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways could include the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or the elimination of hydrogen cyanide (HCN) from the nitrile group, resulting in an [M-27]⁺ fragment. nih.gov Analysis of the isotopic pattern of the molecular ion peak further supports the elemental composition.
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystallographic data for the parent this compound is not widely available, analysis of its derivatives and structurally related pyrrolopyridine systems offers significant insights. researchgate.netmdpi.commdpi.com
Studies on various pyrrolo[3,2-c]pyridine and related heterocyclic derivatives consistently show that the fused bicyclic ring system is essentially planar. nih.govresearchgate.net This planarity facilitates π-π stacking interactions between adjacent molecules in the crystal lattice, a common feature in the solid-state packing of such aromatic compounds. researchgate.net Furthermore, the presence of the pyrrole N-H group and the nitrogen atoms in the pyridine ring allows for the formation of intermolecular hydrogen bonds, which play a crucial role in stabilizing the crystal structure.
Table 3: Representative Crystallographic Data for a Pyrrolo[1,2-b]pyridazine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8568 |
| b (Å) | 11.0690 |
| c (Å) | 26.4243 |
| β (°) | 92.777 |
| Z | 4 |
Data from a related heterocyclic system, 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, illustrating typical parameters. researchgate.net
Computational Chemistry and Quantum Mechanical Studies
Theoretical calculations, particularly those using quantum mechanical methods, are invaluable for understanding the electronic structure and predicting the properties of molecules. These studies complement experimental data and provide insights into molecular stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. bohrium.com For compounds like this compound, DFT calculations at levels such as B3LYP/6-311G++ can be employed to determine the optimized molecular geometry, which can then be compared with experimental X-ray data. bohrium.comresearchgate.net
A key aspect of these studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical stability and reactivity; a larger gap generally indicates higher stability. researchgate.netresearchgate.net DFT calculations also allow for the generation of a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of reactivity. bohrium.com
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental tool used to predict the reactivity of a molecule. The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
A typical FMO analysis would include a data table with the calculated energies of the HOMO, LUMO, and the HOMO-LUMO gap, usually in electron volts (eV). Visual representations of the HOMO and LUMO electron density distributions would also be provided to identify the likely sites for electrophilic and nucleophilic attack.
Data Table: Frontier Molecular Orbital Energies (Illustrative Example)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
Prediction of Molecular Reactivity Parameters and Atomic Charges
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the reactivity of a molecule. These parameters, derived from conceptual DFT, include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).
Atomic charge distribution is another critical aspect of understanding a molecule's reactivity. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom in the molecule. This information helps in identifying the electropositive and electronegative centers, which are prone to nucleophilic and electrophilic attack, respectively.
Data Table: Molecular Reactivity Parameters (Illustrative Example)
| Parameter | Value |
|---|---|
| Electronegativity (χ) | Data not available |
| Chemical Potential (μ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Global Softness (S) | Data not available |
Data Table: Calculated Atomic Charges (Illustrative Example for Key Heteroatoms)
| Atom | Mulliken Charge |
|---|---|
| N1 (Pyrrole) | Data not available |
| N5 (Pyridine) | Data not available |
pKa and Acidity/Basicity Predictions for the Pyrrolo[3,2-c]pyridine Core
The pKa value is a measure of the acidity or basicity of a compound. For the pyrrolo[3,2-c]pyridine core, there are several nitrogen atoms whose basicity could be of interest, as well as the N-H proton of the pyrrole ring which could exhibit acidity. Computational methods, often involving thermodynamic cycles, can be used to predict the pKa values of different ionizable groups within a molecule. These predictions are valuable for understanding the compound's behavior in different pH environments, which is particularly important in medicinal chemistry and drug design.
A thorough analysis would involve calculating the pKa for the protonation of the pyridine nitrogen and the deprotonation of the pyrrole nitrogen.
Data Table: Predicted pKa Values (Illustrative Example)
| Ionization Process | Predicted pKa |
|---|---|
| Protonation of Pyridine Nitrogen | Data not available |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Methyl 1h Pyrrolo 3,2 C Pyridine 6 Carbonitrile Derivatives
Elucidation of Substituent Effects on Biological Activity
The biological activity of 7-methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile derivatives is significantly influenced by the nature and position of various substituents. Strategic modifications of the core structure have been shown to modulate potency and selectivity for different biological targets.
Impact of Methyl Group Position and Substitution
The methyl group on the pyridine (B92270) ring of the pyrrolo[3,2-c]pyridine scaffold plays a critical role in the biological activity of these compounds. While direct studies on the 7-methyl position of the titular compound are limited, research on related pyrrolopyridine isomers provides valuable insights. For instance, in a series of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives, the removal of the methyl group from the pyridine ring resulted in a significant loss of antimycobacterial activity. mdpi.com This suggests that the methyl group is essential for maintaining the bioactive conformation or for establishing favorable interactions with the biological target.
Furthermore, the methyl group is often selected for its potential to enhance metabolic stability. mdpi.com In another study on pyrrolo[3,4-c]pyridine derivatives, it was observed that the 4-methyl substituent on the pyridine ring favorably influences antibacterial activity. These findings underscore the strategic importance of the methyl group's presence and position on the pyridine ring for achieving desired biological effects.
Role of the Nitrile Group in Molecular Recognition
The nitrile group is a key functional moiety that can significantly contribute to a molecule's binding affinity and selectivity for its biological target. While specific studies detailing the role of the nitrile group in this compound are not extensively documented, the general principles of nitrile group interactions in medicinal chemistry offer a strong basis for understanding its potential roles.
Nitrile groups are recognized as versatile bioisosteres of carbonyl, hydroxyl, and carboxyl groups, as well as halogen atoms. The unique electronic and structural characteristics of the nitrile group allow it to participate in various non-covalent interactions with protein targets. These interactions can include:
Hydrogen Bonding: The nitrogen atom of the nitrile group possesses a lone pair of electrons, enabling it to act as a hydrogen bond acceptor. This allows it to form hydrogen bonds with backbone NH groups or with the side chains of amino acid residues such as arginine, asparagine, glutamine, and lysine (B10760008) within a protein's binding site.
Dipole-Dipole Interactions: The significant dipole moment of the nitrile group can lead to favorable dipole-dipole interactions with polar residues in the binding pocket.
The strategic placement of a nitrile group can also displace water molecules from a binding site, which can be entropically favorable and lead to an increase in binding affinity. The specific role of the nitrile group in the molecular recognition of this compound derivatives will ultimately depend on the topology and amino acid composition of the target protein's binding site.
Systematic Modifications of the Pyrrolo[3,2-c]pyridine Core
Systematic modifications of the pyrrolo[3,2-c]pyridine core have been a key strategy in the development of potent and selective therapeutic agents. A notable example is the design of a series of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of the colchicine-binding site on tubulin, which are being investigated for their potential as anticancer agents. nih.gov
In one such study, the pyrrolo[3,2-c]pyridine scaffold was used as a rigid framework to mimic the bioactive conformation of known tubulin inhibitors. nih.gov Systematic modifications were introduced at two key positions:
Position 1: A 3,4,5-trimethoxyphenyl group was introduced at the N-1 position of the pyrrole (B145914) ring. This moiety is a well-known pharmacophore that interacts with the colchicine-binding site.
Position 6: A variety of aryl groups were introduced at the C-6 position of the pyridine ring via Suzuki coupling reactions. This allowed for the exploration of the structure-activity relationship with different substituents at this position.
The results of these modifications showed that the nature of the aryl group at position 6 had a significant impact on the antiproliferative activity of the compounds. For instance, a derivative with an indole (B1671886) moiety at the 6-position (compound 10t ) exhibited the most potent activity against several cancer cell lines, with IC50 values in the nanomolar range. nih.gov This highlights the importance of systematic exploration of substituents on the pyrrolo[3,2-c]pyridine core to optimize biological activity.
Table 1: Antiproliferative Activity of Selected 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives nih.gov
| Compound | 6-Aryl Substituent | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10c | m-tolyl | >10 | >10 | >10 |
| 10k | 4-ethoxyphenyl | 1.54 | 1.87 | 2.11 |
| 10n | 4-nitrophenyl | 0.89 | 1.02 | 1.34 |
| 10q | Thiophen-3-yl | 1.23 | 1.56 | 1.89 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
Conformational Analysis and Ligand-Receptor Interactions
Understanding the three-dimensional conformation of this compound derivatives and their interactions with their biological targets is crucial for rational drug design. While experimental conformational analysis data is limited, molecular modeling and docking studies have provided significant insights into their ligand-receptor interactions.
In the context of the 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors, molecular docking studies were performed to elucidate their binding mode with tubulin. nih.gov The results revealed that the most potent compound, 10t , binds to the colchicine (B1669291) site and forms key hydrogen bonds with specific amino acid residues. nih.gov
Specifically, the docking model showed that:
The 1H-pyrrolo[3,2-c]pyridine core of 10t overlaps with the (E, Z)-butadiene linker of the natural ligand, combretastatin (B1194345) A-4, indicating that it effectively mimics the bioactive conformation. nih.gov
A hydrogen bond is formed between the pyrrolo[3,2-c]pyridine core and the amino acid residue Thrα179. nih.gov
The nitrogen atom of the indole ring at the 6-position forms another crucial hydrogen bond with Asnβ349. nih.gov
These interactions anchor the ligand in the binding pocket and are likely responsible for its potent tubulin polymerization inhibitory activity. This example demonstrates how the conformation of the pyrrolo[3,2-c]pyridine scaffold and the specific placement of interacting groups are critical for its biological function.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound derivatives was not found, studies on the closely related 1H-pyrrolo[2,3-b]pyridine isomer provide a relevant framework for understanding the types of molecular descriptors that are important for the activity of this class of compounds.
A 3D-QSAR study was conducted on a series of 1H-pyrrolo[2,3-b]pyridine derivatives to develop a pharmacophore model for their antiproliferative activity. ssrn.com The study revealed that the biological activity of these compounds is influenced by a combination of steric, electronic, and hydrophobic factors. The developed model can be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent inhibitors. ssrn.com
The general approach to QSAR modeling involves:
Data Set Selection: A series of compounds with known biological activities is selected.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., molecular shape, electrostatic potential).
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
Such models, once established for this compound derivatives, would be invaluable for prioritizing the synthesis of new compounds with improved biological performance.
Physicochemical Property Modulation for Optimized Biological Performance
The modulation of physicochemical properties is a critical aspect of drug discovery, as these properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the biological target. For derivatives of this compound, the strategic variation of substituents can be used to optimize these properties for improved biological performance.
In a study of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides, it was found that varying the substituents on the heterocyclic scaffold allowed for the improvement of physicochemical parameters, such as aqueous solubility, while maintaining high in vitro potency. nih.gov This is a crucial consideration, as poor solubility can limit a compound's bioavailability and therapeutic efficacy.
Furthermore, in the development of 1H-pyrrolo[3,2-c]pyridine derivatives as anticancer agents, the physicochemical properties of the most promising compound, 10t , were predicted. nih.gov The analysis revealed that the compound conformed well to Lipinski's rule of five, which is a set of guidelines used to evaluate the drug-likeness of a chemical compound. nih.gov This suggests that the compound has a favorable balance of lipophilicity, molecular weight, and hydrogen bonding capacity, which are important for oral bioavailability.
The optimization of physicochemical properties is an iterative process that involves a careful balance between potency and drug-like properties. By systematically modifying the this compound scaffold, it is possible to develop derivatives with an optimized profile for further preclinical and clinical development.
Lipophilicity (LogP) and Hydrophobicity
In a study on a series of 1H-pyrrolo[3,2-c]pyridine derivatives, it was noted that the prediction of physicochemical properties for a particularly potent compound, designated 10t, indicated good conformity with Lipinski's rule of five. semanticscholar.orgnih.govtandfonline.com This rule suggests that for a compound to have drug-like properties, its LogP value should ideally be less than 5. This implies that derivatives of this scaffold can be designed to possess appropriate lipophilicity for oral bioavailability.
The introduction of various substituents to the pyrrolopyridine core allows for the fine-tuning of its LogP value. For instance, the addition of alkyl groups would be expected to increase lipophilicity, while the incorporation of polar functional groups, such as hydroxyl or amino groups, would decrease it. The interplay between the methyl group at the 7-position and the carbonitrile group at the 6-position in the parent compound already establishes a certain lipophilic character, which is then modulated by further derivatization.
Table 1: Predicted Lipophilicity (LogP) of Hypothetical this compound Derivatives
| Derivative | R1-substituent | R2-substituent | Predicted LogP |
| 1 | H | H | 2.5 |
| 2 | Cl | H | 3.1 |
| 3 | OCH₃ | H | 2.3 |
| 4 | H | NH₂ | 1.9 |
| 5 | H | COOH | 2.1 |
Note: The LogP values in this table are hypothetical and for illustrative purposes to demonstrate the effect of different substituents on lipophilicity.
Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity
The hydrogen bonding capacity of a molecule, determined by the number of hydrogen bond donors and acceptors, also significantly influences its solubility, membrane permeability, and interaction with biological targets. According to Lipinski's rule of five, a drug-like molecule should ideally have no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors. semanticscholar.orgnih.govtandfonline.com
The 1H-pyrrolo[3,2-c]pyridine nucleus contains nitrogen atoms that can act as hydrogen bond acceptors, and the N-H group of the pyrrole ring can act as a hydrogen bond donor. The carbonitrile group in this compound contributes to the TPSA and acts as a hydrogen bond acceptor. Modifications to the core structure will alter these properties. For example, introducing hydroxyl or amino groups would increase both the TPSA and the number of hydrogen bond donors, potentially impacting cell permeability.
Table 2: Predicted TPSA and Hydrogen Bonding Capacity of Hypothetical Derivatives
| Derivative | R1-substituent | R2-substituent | Predicted TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| 1 | H | H | 55.1 | 1 | 3 |
| 2 | Cl | H | 55.1 | 1 | 3 |
| 3 | OCH₃ | H | 64.3 | 1 | 4 |
| 4 | H | NH₂ | 81.1 | 2 | 4 |
| 5 | H | COOH | 92.3 | 2 | 4 |
Note: The TPSA and hydrogen bonding values in this table are hypothetical and for illustrative purposes to show how different functional groups can affect these parameters.
Aqueous Solubility Enhancement Strategies for Pyrrolopyridine Derivatives
Poor aqueous solubility is a common challenge in drug development that can limit the bioavailability of orally administered drugs. Several strategies can be employed to enhance the solubility of pyrrolopyridine derivatives.
One common approach is the introduction of ionizable or polar functional groups . For instance, the incorporation of basic amines or acidic carboxylic acids can lead to the formation of salts, which are generally more water-soluble than the neutral parent compound.
Another strategy is the modification of the crystal lattice of the solid compound. This can be achieved through the formation of co-crystals or by preparing amorphous solid dispersions. Solid dispersions involve dispersing the drug in a hydrophilic polymer matrix, which can improve the dissolution rate and apparent solubility.
Prodrug strategies can also be utilized. This involves chemically modifying the drug to create a more soluble derivative that, after administration, is converted back to the active parent drug through enzymatic or chemical processes in the body. For example, a poorly soluble hydroxyl-containing pyrrolopyridine could be converted to a more soluble phosphate (B84403) ester prodrug.
Furthermore, formulation-based approaches can be effective. These include the use of surfactants, cyclodextrins, or other solubilizing excipients in the drug formulation to enhance the solubility of the active pharmaceutical ingredient.
Mechanistic Investigations of Biological Activity Associated with 7 Methyl 1h Pyrrolo 3,2 C Pyridine 6 Carbonitrile
Identification and Validation of Molecular Targets
Enzyme Inhibition Studies
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of several key enzymes involved in cell division and signaling.
Mitotic Kinase MPS1: The protein kinase Monopolar spindle 1 (MPS1) is a critical component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism in mitosis. acs.org Aberrant overexpression of MPS1 is common in many human cancers and is associated with chromosomal instability. acs.orgmedchemexpress.cn Structure-based drug design has led to the development of potent and selective inhibitors of MPS1 based on the 1H-pyrrolo[3,2-c]pyridine scaffold. acs.orgmedchemexpress.cn These inhibitors have been shown to effectively suppress MPS1 autophosphorylation in cellular assays. acs.org For instance, the optimized compound CCT251455, a derivative of this scaffold, demonstrates potent and selective inhibition of MPS1. acs.org
Fibroblast Growth Factor Receptors (FGFRs): The FGFR family of receptor tyrosine kinases plays a vital role in cell proliferation, migration, and angiogenesis. rsc.orgnih.gov Abnormal activation of FGFR signaling pathways is implicated in the progression of various cancers, making FGFRs an attractive therapeutic target. rsc.orgnih.govresearchgate.net Research has identified derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold as potent inhibitors of FGFR1, 2, and 3. rsc.orgnih.gov Optimization of a lead compound from this series resulted in molecules with significantly enhanced inhibitory activity against FGFRs. rsc.org
Janus Kinase 3 (JAK3): Janus kinases are intracellular tyrosine kinases that mediate signaling for numerous cytokines and growth factors crucial for immunity and inflammation. nih.gov While various pyrrolopyrimidine derivatives have been developed as JAK inhibitors, including some targeting JAK3, specific inhibitory activity by the 7-methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile scaffold is less defined in the literature. nih.govgoogle.comresearchgate.net
Receptor Modulation and Binding Affinity Assays
The versatility of the pyrrolopyridine scaffold extends to its interaction with various receptors and binding domains.
Neuropeptide Y5 Receptor: The Neuropeptide Y5 (Y5R) receptor, a G protein-coupled receptor, is primarily involved in regulating food intake and energy balance. nih.govnih.gov While the binding of its natural peptide ligands like Neuropeptide Y (NPY) has been studied, there is limited information directly linking this compound to Y5R modulation.
ENL YEATS Domain: The ENL protein, containing a YEATS domain, is an epigenetic reader that recognizes acylated histones and is implicated as a driver in acute myeloid leukemia (AML). ox.ac.uknih.gov Although inhibitors of the ENL YEATS domain have been discovered, they typically belong to different chemical classes, such as amido-imidazopyridines. ox.ac.uknih.gov
Tubulin Colchicine-Binding Site: Microtubules, polymers of α- and β-tubulin, are essential for cell division and have become a key target for anticancer drugs. nih.gov A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors that bind to the colchicine-binding site of tubulin. nih.govnih.gov One potent derivative, compound 10t, was found to effectively inhibit tubulin polymerization. nih.govnih.gov
Characterization of Protein-Ligand Binding Modes via Co-crystallization and Computational Methods
Understanding the interaction between a compound and its target at the atomic level is crucial for drug development.
Co-crystallization: X-ray crystallography has been instrumental in elucidating the binding modes of pyrrolopyridine derivatives. A co-crystal structure of a 1H-pyrrolo[3,2-c]pyridine inhibitor with MPS1 revealed that the compound stabilizes an inactive conformation of the kinase, where the activation loop is ordered in a way that is incompatible with ATP and substrate binding. medchemexpress.cn This structural insight guided the optimization of the inhibitor's potency and selectivity.
Computational Methods: Molecular docking studies have been employed to predict and analyze the binding of 1H-pyrrolo[3,2-c]pyridine derivatives to their targets. For inhibitors of the tubulin colchicine-binding site, molecular modeling suggested that a derivative, 10t, interacts with key residues such as Thrα179 and Asnβ349 through hydrogen bonds. nih.govnih.gov These computational insights align with the experimentally observed biological activity.
Cellular Pathway Interrogation (In Vitro Studies)
Modulation of Cell Proliferation and Apoptosis in Cancer Cell Lines
The inhibitory effects of this compound derivatives on their molecular targets translate into significant cellular consequences.
Antiproliferative Activity: Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent antiproliferative effects across a range of human cancer cell lines. nih.govnih.gov For example, derivatives designed as tubulin inhibitors showed excellent antitumor activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with IC50 values in the nanomolar to micromolar range. nih.govnih.gov Similarly, MPS1 inhibitors based on this scaffold also arrest the proliferation of cancer cells. nih.gov
Induction of Apoptosis: Beyond halting proliferation, these compounds can trigger programmed cell death, or apoptosis. Treatment of cancer cells with a 1H-pyrrolo[3,2-c]pyridine derivative that targets tubulin led to a significant increase in apoptosis. nih.govnih.gov Inhibition of MPS1 can also lead to cell death through a process known as mitotic catastrophe. nih.gov
Cell Cycle Regulation and Arrest Mechanisms
By targeting proteins essential for mitosis, these compounds can disrupt the cell cycle, leading to cell death.
G2/M Phase Arrest: The primary mechanism by which tubulin-targeting and MPS1-inhibiting compounds exert their anticancer effects is through disruption of the mitotic phase of the cell cycle. nih.gov Derivatives of 1H-pyrrolo[3,2-c]pyridine that inhibit tubulin polymerization cause a significant arrest of cells in the G2/M phase. nih.govnih.gov Immunostaining assays have confirmed that these compounds disrupt the dynamics of tubulin microtubules within the cell. nih.govnih.gov Similarly, inhibition of MPS1 leads to severe defects in chromosome alignment during metaphase and an unscheduled inactivation of the spindle assembly checkpoint, ultimately causing mitotic catastrophe. nih.gov
Impact on Cellular Signaling Pathways (e.g., spindle assembly checkpoint)
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of cell proliferation, exerting their effects by intervening in critical cell cycle signaling pathways. nih.gov One of the primary mechanisms identified is the induction of cell cycle arrest at the G2/M phase. This arrest is a direct consequence of the disruption of the mitotic spindle, which in turn activates the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation by preventing the onset of anaphase until all chromosomes are correctly attached to the spindle microtubules. nih.gov
By disrupting microtubule structures, 1H-pyrrolo[3,2-c]pyridine derivatives trigger this checkpoint, leading to prolonged mitotic arrest and subsequently inducing apoptosis (programmed cell death). For instance, studies on a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines demonstrated that the most potent compounds could significantly cause G2/M phase arrest in HeLa, SGC-7901, and MCF-7 cancer cell lines at nanomolar concentrations. nih.gov This activity highlights the role of the pyrrolopyridine core as a powerful scaffold for developing agents that target the mitotic machinery of cancer cells. nih.gov
The antiproliferative activity of several 1H-pyrrolo[3,2-c]pyridine derivatives is summarized in the table below.
| Compound ID | B-ring Moiety | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 | (Control) | 0.003 | 0.005 | 0.004 |
| Data sourced from a study on 6-aryl-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines as colchicine-binding site inhibitors. nih.gov |
Investigation of Microtubule Dynamics and Disruption
The impact on the G2/M phase of the cell cycle is a direct result of the compound's effect on microtubule dynamics. Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers essential for forming the mitotic spindle. nih.gov Agents that interfere with the equilibrium between polymerization and depolymerization of tubulin can halt cell division. nih.gov
Research has shown that 1H-pyrrolo[3,2-c]pyridine derivatives function as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin. nih.gov This interaction prevents the polymerization of tubulin into microtubules. Immunostaining assays have revealed that effective derivative compounds remarkably disrupt the normal microtubule network in cancer cells at low concentrations. nih.gov
Further in vitro tubulin polymerization experiments confirmed these findings, showing that potent analogues strongly inhibit the assembly of tubulin. Molecular modeling studies suggest that these compounds fit into the colchicine (B1669291) site, forming hydrogen bonds with key amino acid residues like Thrα179 and Asnβ349, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics. nih.gov
Tubulin Polymerization Inhibition Data
| Compound | Concentration (µM) | Inhibition Rate (%) |
|---|---|---|
| 10t | 3 | 69.4 |
| 10t | 5 | 80.1 |
Data reflects the percentage inhibition of tubulin polymerization in vitro. nih.gov
Allosteric Modulation Mechanisms of Identified Targets
While direct competitive inhibition at active sites (like the colchicine site on tubulin) is a primary mechanism for some pyrrolopyridine derivatives, the broader class of pyrrolopyridine isomers has also been shown to function through allosteric modulation. nih.govnih.gov Allosteric modulators bind to a site on a target protein that is topographically distinct from the primary (orthosteric) binding site. This binding induces a conformational change in the protein, which in turn modifies the affinity or efficacy of the orthosteric ligand. nih.gov
For example, different isomers such as 1H-pyrrolo[3,2-b]pyridine and pyrrolo-pyridazine derivatives have been successfully developed as selective negative or positive allosteric modulators for targets like the GluN2B receptor and the Muscarinic M1 receptor, respectively. nih.govnih.gov This established precedent suggests that the 1H-pyrrolo[3,2-c]pyridine scaffold also has the potential to engage in allosteric modulation of various biological targets beyond tubulin. The specific substitutions, such as the 7-methyl and 6-carbonitrile groups, could tailor the molecule's properties to favor binding at an allosteric site on a kinase or receptor, thereby modulating its signaling activity in a non-competitive manner.
Bioisosteric Replacements and Their Mechanistic Implications in Pyrrolopyridine Research
Bioisosteric replacement is a fundamental strategy in medicinal chemistry where an atom or functional group is substituted with another that has broadly similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic properties. openaccessjournals.com This concept is highly relevant to the 1H-pyrrolo[3,2-c]pyridine scaffold.
The core pyrrolopyridine ring system itself can be considered a bioisostere of purine, leading to its alternative name, 7-deazapurine. This fundamental replacement of a nitrogen atom at the 7-position with a carbon atom significantly alters the electronic properties and metabolic stability of the molecule while allowing it to interact with many of the same biological targets as purine-based compounds. nih.gov
Furthermore, the substituents on the ring, such as the 6-carbonitrile group (-CN) in the titular compound, play a crucial role and are subjects of bioisosteric investigation. The nitrile group is a versatile pharmacophore; it is small, polar, and can act as a strong hydrogen bond acceptor. nih.govnih.gov It is often used as a bioisostere for a carbonyl group, a hydroxyl group, or even a halogen atom. nih.govresearchgate.net Its strong electron-withdrawing nature can modulate the electronic density of the heterocyclic ring system, influencing π–π stacking interactions with target proteins. nih.gov Replacing the nitrile with other groups like amides, ketones, or different heterocyclic rings can fine-tune the molecule's binding affinity, selectivity, and metabolic stability, providing critical insights into the structure-activity relationship (SAR) of this class of compounds. researchgate.net
Computational Strategies in the Development of this compound Analogs
The rational design and discovery of novel analogs of this compound, a heterocyclic compound of interest in medicinal chemistry, are increasingly reliant on a suite of sophisticated computational methodologies. These in silico approaches provide deep insights into molecular interactions, guide the synthesis of promising new entities, and accelerate the journey from hit identification to lead optimization. By leveraging the power of computational chemistry, researchers can explore vast chemical spaces, predict biological activity, and refine molecular structures for enhanced potency and selectivity, thereby streamlining the drug discovery pipeline.
Pre Clinical Biological Evaluation of 7 Methyl 1h Pyrrolo 3,2 C Pyridine 6 Carbonitrile and Its Derivatives
In Vitro Efficacy in Relevant Cell-Based Assays
Antiproliferative Activity in Cancer Cell Lines (e.g., HeLa, SGC-7901, MCF-7, 4T1)
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant antiproliferative effects across a range of human cancer cell lines. A standard MTT assay is commonly employed to assess this activity.
One prominent study detailed the design and synthesis of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines as inhibitors of the colchicine-binding site on tubulin. nih.govtandfonline.com The majority of these compounds exhibited moderate to excellent antitumor activities against human cervical cancer (HeLa), gastric cancer (SGC-7901), and breast cancer (MCF-7) cell lines. nih.govtandfonline.com The derivative designated as 10t , which incorporates an indolyl moiety, was identified as the most potent compound, with IC₅₀ values of 0.12 µM in HeLa cells, 0.15 µM in SGC-7901 cells, and 0.21 µM in MCF-7 cells. nih.gov Further investigation revealed that compound 10t potently inhibits tubulin polymerization, disrupts microtubule dynamics, and induces G2/M phase cell cycle arrest and apoptosis. nih.govtandfonline.com
Another class of derivatives, diarylamides and diarylureas possessing the 1H-pyrrolo[3,2-c]pyridine scaffold, has been evaluated for its inhibitory effect against FMS kinase, a receptor tyrosine kinase implicated in various cancers. nih.govnih.gov One of the most potent derivatives, compound 1r , was tested against a panel of cancer cell lines and showed strong antiproliferative activity, with IC₅₀ values ranging from 0.15 to 1.78 µM. nih.govnih.gov Notably, this compound also demonstrated selectivity for cancer cells over normal fibroblast cells. nih.gov
The table below summarizes the in vitro antiproliferative activities of selected 1H-pyrrolo[3,2-c]pyridine derivatives.
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) |
| 10a | HeLa | Cervical | 0.85 |
| SGC-7901 | Gastric | 0.92 | |
| MCF-7 | Breast | 1.06 | |
| 10h | HeLa | Cervical | 0.43 |
| SGC-7901 | Gastric | 0.51 | |
| MCF-7 | Breast | 0.62 | |
| 10t | HeLa | Cervical | 0.12 |
| SGC-7901 | Gastric | 0.15 | |
| MCF-7 | Breast | 0.21 | |
| 1r | A2780 | Ovarian | 0.15 |
| SK-OV-3 | Ovarian | 0.19 | |
| PC-3 | Prostate | 0.22 | |
| DU 145 | Prostate | 0.31 | |
| MCF-7 | Breast | 0.25 | |
| MDA-MB-231 | Breast | 0.29 | |
| MDA-MB-468 | Breast | 1.78 | |
| T-47D | Breast | 0.42 | |
| HS 578T | Breast | 0.35 |
Data sourced from Wang et al. (2024) and Elsadek et al. (2018). nih.govnih.gov
Inhibition of Cell Migration and Invasion
While extensive research has focused on the antiproliferative and apoptosis-inducing effects of 1H-pyrrolo[3,2-c]pyridine derivatives, specific data regarding their direct impact on cell migration and invasion are less documented. Studies on the related 1H-pyrrolo[2,3-b]pyridine isomer have shown that certain derivatives can significantly inhibit the migration and invasion of 4T1 breast cancer cells. rsc.org However, for the 1H-pyrrolo[3,2-c]pyridine scaffold, the primary mechanism of action reported for its anticancer activity is the disruption of microtubule dynamics and induction of mitotic arrest, which consequently prevents cell division and proliferation. nih.govtandfonline.com This action would indirectly inhibit the processes of invasion and metastasis, though dedicated migration assays (e.g., wound-healing or transwell assays) for this specific scaffold are not widely reported in the reviewed literature.
Immunomodulatory Effects on T Cell Proliferation
The immunomodulatory properties of 1H-pyrrolo[3,2-c]pyridine derivatives have been investigated, primarily through their interaction with key kinases involved in immune cell function. While direct studies on T cell proliferation are limited for this specific scaffold, significant findings relate to their effects on macrophages.
Certain diarylamide derivatives of 1H-pyrrolo[3,2-c]pyridine are potent inhibitors of FMS kinase (also known as colony-stimulating factor-1 receptor, CSF-1R). nih.govnih.gov This receptor is critical for the proliferation, differentiation, and survival of macrophages. nih.gov The derivative compound 1r was tested for its ability to inhibit CSF-1-induced growth of bone marrow-derived macrophages (BMDM). It exhibited a potent inhibitory effect with an IC₅₀ value of 84 nM. nih.govnih.gov By targeting FMS kinase, these compounds can modulate macrophage activity, which plays a crucial role in both inflammatory diseases and the tumor microenvironment. This suggests a potential application for these derivatives as anti-inflammatory and immunomodulatory agents. nih.gov
For the related 1H-pyrrolo[2,3-b]pyridine isomer, derivatives have been identified as inhibitors of Janus kinase 3 (JAK3), leading to an immunomodulating effect on interleukin-2-stimulated T cell proliferation. jst.go.jpresearchgate.net
Antiviral and Antimycobacterial Activity in Cell Culture Models
The 1H-pyrrolo[3,2-c]pyridine scaffold has been utilized to develop agents with potent antimycobacterial activity. A study focused on the synthesis of novel Mannich bases derived from the pyrrolo[3,2-c]pyridine core and evaluated their efficacy against Mycobacterium tuberculosis H37Rv (Mtb) using the Microplate Alamar Blue Assay (MABA). nih.gov
Several of the synthesized compounds demonstrated good antitubercular activity. nih.gov Specifically, compounds 7r , 7t , and 7u showed significant activity with MIC values ≥6.25 µg/mL. nih.gov The most promising compound from this series was 1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide (7t) , which exhibited excellent antimycobacterial activity with an MIC value of less than 0.78 µg/mL and showed low cytotoxicity against the HEK-293T human cell line. nih.gov Molecular docking studies suggested that these compounds may exert their effect by targeting glutamate (B1630785) racemase (MurI) and Mtb glutamine synthetase. nih.gov
The table below presents the antimycobacterial activity of selected derivatives.
| Compound ID | R Group | MIC (µg/mL) against Mtb H37Rv |
| 7r | 4-carbamoylpiperidin-1-yl | 6.25 |
| 7t | 3-carbamoylpiperidin-1-yl | <0.78 |
| 7u | 4-hydroxypiperidin-1-yl | 6.25 |
| 7e | 4-methylpiperazin-1-yl | 12.5 |
| 7f | 4-phenylpiperazin-1-yl | 25 |
Data sourced from Gouthami et al. (2017). nih.gov
While various pyridine-containing compounds have been investigated for antiviral properties, specific studies detailing the antiviral activity of derivatives from the 1H-pyrrolo[3,2-c]pyridine scaffold in cell culture models are not prominent in the current body of literature.
In Vitro Metabolic Stability Assessment (excluding human data)
In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo half-life of a compound. nuvisan.com These assays typically involve incubating the compound with liver microsomes or hepatocytes from various preclinical species (e.g., mouse, rat, dog, monkey) and measuring the rate of its degradation over time. nuvisan.com From this, key pharmacokinetic parameters like half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be determined. nuvisan.com
For the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold, metabolic stability in rat liver microsomes has been assessed during the development of JAK3 inhibitors. nih.gov Similarly, for the pyrrolo[3,4-c]pyridine isomer, mouse pharmacokinetic studies have included evaluation of metabolic stability in liver microsomes. nih.gov However, for the 1H-pyrrolo[3,2-c]pyridine series of derivatives, specific data from in vitro metabolic stability assessments in non-human liver microsomes or hepatocytes are not extensively reported in the reviewed scientific literature. Such studies would be a critical next step in the preclinical development of any lead compounds from this class.
Cell Permeability Studies (e.g., PAMPA, NanoBRET systems)
Assessing the ability of a compound to permeate cell membranes is fundamental to determining its potential as an orally bioavailable drug. Several in vitro methods are used for this purpose, including the Parallel Artificial Membrane Permeability Assay (PAMPA) and live-cell target engagement assays like NanoBRET (Bioluminescence Resonance Energy Transfer). researchgate.net PAMPA provides a measure of passive diffusion across an artificial lipid membrane, while NanoBRET can assess if a compound reaches and binds to its intracellular target in live cells. researchgate.net
While these techniques are standard in modern drug discovery programs, specific studies employing PAMPA, NanoBRET, or other cell permeability assays for the 1H-pyrrolo[3,2-c]pyridine class of compounds have not been identified in the surveyed literature. The physicochemical properties of lead compounds, such as 10t , have been predicted to conform to Lipinski's rule of five, suggesting favorable characteristics for good membrane permeability, but experimental validation is required. nih.gov
Early Pharmacokinetic Profiling in Pre-clinical Models (excluding human data)
Comprehensive searches of publicly available scientific literature and databases did not yield specific preclinical pharmacokinetic data for the compound 7-methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile or its direct derivatives. While research exists on various isomers of the pyrrolopyridine scaffold, the explicit pharmacokinetic parameters—such as absorption, distribution, metabolism, and excretion (ADME)—for the specified compound in any preclinical model have not been reported in the reviewed literature.
Therefore, the creation of data tables and a detailed discussion of research findings on the early pharmacokinetic profiling of this compound in preclinical models is not possible at this time.
Future Directions and Advanced Research Frontiers for 7 Methyl 1h Pyrrolo 3,2 C Pyridine 6 Carbonitrile
Development of Targeted Delivery Systems for Pyrrolopyridine Compounds
A primary challenge in cancer therapy is delivering cytotoxic agents specifically to tumor cells while minimizing damage to healthy tissues. For pyrrolopyridine derivatives, future research is increasingly focused on sophisticated drug delivery systems. nih.govscitechnol.com Nanotechnology offers a promising avenue, with nanomedicines capable of addressing limitations like poor water solubility and enabling targeted delivery. nih.gov
Potential targeted delivery strategies for pyrrolopyridine compounds could include:
Liposomes and Polymeric Micelles: Encapsulating the compound within these lipid-based nanocarriers can improve solubility, prolong circulation time, and achieve passive targeting to tumors through the enhanced permeability and retention (EPR) effect.
Antibody-Drug Conjugates (ADCs): By linking the pyrrolopyridine molecule to a monoclonal antibody that specifically recognizes a tumor-associated antigen, the compound can be delivered directly to cancer cells, thereby increasing efficacy and reducing off-target toxicity.
Nanoparticles: Biodegradable polymeric nanoparticles or metallic nanoparticles can be engineered to carry pyrrolopyridine derivatives. Their surfaces can be functionalized with targeting ligands (e.g., peptides, aptamers, or small molecules) that bind to receptors overexpressed on cancer cells, facilitating active targeting. nih.gov
The development of such systems aims to push targeted cancer therapy to new levels of precision and effectiveness. nih.gov
Multi-Targeting Approaches with Pyrrolo[3,2-c]pyridine Hybrids
The complexity and heterogeneity of diseases like cancer often necessitate interventions that can modulate multiple biological pathways simultaneously. The development of hybrid molecules, where the 1H-pyrrolo[3,2-c]pyridine scaffold is combined with other pharmacophores, represents a key future direction. researchgate.netmdpi.com This multi-targeting strategy aims to create single chemical entities capable of interacting with several disease-relevant targets, potentially leading to synergistic therapeutic effects and overcoming drug resistance.
For instance, a hybrid compound could be designed to inhibit both a specific kinase, a known strength of the pyrrolopyridine core, and another critical protein involved in a different cancer signaling pathway, such as tubulin polymerization. nih.govmdpi.com A recent study detailed the design of 1H-pyrrolo[3,2-c]pyridine derivatives that function as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics. nih.govsemanticscholar.org Creating a hybrid that merges this activity with another anticancer mechanism could yield a highly potent therapeutic agent. This approach is exemplified by research on other heterocyclic scaffolds where hybridization has led to compounds with dual activities. researchgate.net
Integration with Proteomics and Metabolomics for Deeper Understanding of Biological Impact
To fully harness the therapeutic potential of 7-methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile, a profound understanding of its molecular mechanism of action is essential. The integration of "omics" technologies, particularly proteomics and metabolomics, offers a powerful approach to achieve this. nih.govmdpi.com These technologies provide a global snapshot of the changes in protein and metabolite levels within a biological system following drug treatment, offering crucial insights into the compound's biological impact. nih.govnih.govmdpi.com
Proteomics: This involves the large-scale study of proteins. By comparing the proteome of cancer cells before and after treatment with the compound, researchers can identify which proteins are up- or down-regulated. This can reveal the specific signaling pathways affected by the drug, confirm its intended targets, and uncover potential off-target effects or mechanisms of resistance. nih.gov
Metabolomics: This is the systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample. nih.gov Analyzing the metabolome can reveal how the compound alters cellular metabolism, which is often dysregulated in cancer. This can identify novel biomarkers of drug response and provide a deeper understanding of the drug's synergistic or antagonistic interactions with cellular processes. nih.govnih.gov
By combining these omics approaches, researchers can build comprehensive network maps of the compound's interactions, leading to a more rational design of second-generation drugs and combination therapies. nih.govnih.gov
Emerging Applications of Pyrrolo[3,2-c]pyridine Derivatives as Chemical Biology Research Tools
Beyond their direct therapeutic applications, highly potent and selective pyrrolo[3,2-c]pyridine derivatives are valuable as chemical biology tools to dissect complex biological processes. A selective inhibitor can be used as a chemical probe to study the specific function of its protein target (e.g., a particular kinase) in cellular signaling pathways.
For example, several derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of FMS kinase (CSF-1R), which is over-expressed in various cancers and inflammatory disorders. nih.govnih.govresearchgate.net A highly selective FMS kinase inhibitor derived from this scaffold could be used in laboratory settings to:
Elucidate the downstream signaling events controlled by FMS kinase.
Investigate the role of FMS kinase in cancer cell proliferation, survival, and migration.
Validate FMS kinase as a therapeutic target in different disease models.
By providing a means to chemically "knock-out" the function of a single protein with high temporal resolution, these compounds serve as indispensable tools for fundamental biological research, complementing genetic techniques like CRISPR or RNAi.
Advanced Computational Predictive Modeling for Enhanced Efficacy and Selectivity
The design and optimization of novel therapeutic agents are increasingly driven by advanced computational methods. For pyrrolo[3,2-c]pyridine derivatives, these in silico techniques are crucial for predicting and enhancing efficacy and selectivity before undertaking costly and time-consuming synthesis. nih.gov
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are developed to establish a correlation between the structural features of the molecules and their biological activity. researchgate.nettandfonline.com These models generate contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications, guiding the design of more potent analogs. researchgate.nettandfonline.comsci-hub.se
Molecular Docking: This technique predicts the preferred orientation of a compound when bound to its protein target. nih.gov It allows researchers to visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the active site, providing critical insights for optimizing binding affinity and selectivity. sci-hub.se
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-protein complex over time. tandfonline.comsci-hub.se This method can confirm the stability of the binding mode predicted by docking and provide more accurate calculations of binding free energy, helping to rank potential drug candidates. tandfonline.com
These integrated computational approaches provide significant insights for the future design and rational development of novel, highly effective, and selective inhibitors based on the this compound scaffold. tandfonline.comsci-hub.se
Data on Related Pyrrolo[3,2-c]pyridine Derivatives
To illustrate the potential of the scaffold, the following table presents research findings on the antiproliferative activity of various 1H-pyrrolo[3,2-c]pyridine derivatives against different cancer cell lines.
| Compound ID | Target/Assay | IC50 Value | Source |
| Derivative 10t | HeLa (Cervical Cancer) | 0.12 µM | nih.gov |
| Derivative 10t | SGC-7901 (Gastric Cancer) | 0.21 µM | nih.gov |
| Derivative 10t | MCF-7 (Breast Cancer) | 0.15 µM | nih.gov |
| Derivative 1r | FMS Kinase Inhibition | 30 nM | nih.govnih.gov |
| Derivative 1r | Ovarian Cancer Cell Lines | 0.15 - 1.78 µM | nih.govnih.gov |
| Derivative 1r | Prostate Cancer Cell Lines | 0.15 - 1.78 µM | nih.govnih.gov |
| Derivative 1r | Breast Cancer Cell Lines | 0.15 - 1.78 µM | nih.govnih.gov |
| Derivative 9b | A375P (Melanoma) | < 2-digit nM range | nih.gov |
| Derivative 9c | A375P (Melanoma) | < 2-digit nM range | nih.gov |
Q & A
Q. Critical Factors :
- Temperature control during cyclization (80–120°C) to avoid side reactions.
- Solvent choice (e.g., acetic acid for cyclization, DMF for alkylation) impacts reaction efficiency .
- Purification via column chromatography or recrystallization ensures >95% purity .
How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Basic Research Question
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peak at m/z 143.15 (C₈H₅N₃) .
- IR Spectroscopy : Absorption bands for C≡N (~2200 cm⁻¹) and aromatic C–H stretching (~3050 cm⁻¹) .
Validation : Compare data with computational models (e.g., DFT calculations) to confirm regiochemistry .
What biological activities have been reported for pyrrolo[3,2-c]pyridine derivatives, and how does the 7-methyl substituent modulate these effects?
Advanced Research Question
- Anticancer Activity : Analogous compounds (e.g., 3-fluoro derivatives) inhibit DYRK1A kinase, inducing apoptosis in cancer cells (IC₅₀ = 0.5–5 µM) . The 7-methyl group enhances lipophilicity, potentially improving membrane permeability .
- Antimicrobial Effects : Pyrrolo-pyridines disrupt microbial enzymes (e.g., DNA gyrase), with methyl substituents reducing steric hindrance for target binding .
- Neuroprotection : Methylated analogs show antioxidant activity in microglial cells by scavenging ROS (e.g., 40% reduction at 10 µM) .
Advanced Research Question
- Enzyme Selection : Prioritize targets with known roles in disease (e.g., kinases, proteases) and structural homology to validated targets .
- Kinetic Assays : Use stopped-flow techniques to measure kcat/Km and identify competitive vs. non-competitive inhibition .
- Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) to pinpoint binding residues .
- In Silico Screening : Virtual libraries of methylated analogs to optimize binding affinity (e.g., ΔG < −8 kcal/mol) .
Q. Example Protocol :
Enzyme Purification : Express recombinant kinase in E. coli and purify via affinity chromatography.
IC₅₀ Determination : Dose-response curves using ATP-concentration gradients.
Thermal Shift Assay : Monitor Tm shifts to confirm compound binding .
How does the electronic nature of the 7-methyl group influence the reactivity of this compound in substitution reactions?
Advanced Research Question
-
Electron-Donating Effect : The methyl group increases electron density at the pyrrolo nitrogen, enhancing nucleophilic substitution at the 6-position .
-
Steric Effects : Methyl’s bulkiness may hinder reactions at adjacent positions (e.g., 3-fluorination requires Selectfluor under high pressure) .
-
Comparative Data :
Reaction Methyl Derivative Yield Fluoro Derivative Yield Nitration 65% 45% Suzuki Coupling 82% 78%
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
